S-(Dimethylarsenic)Cysteine is an organoarsenic compound characterized by the presence of a dimethylarsenic group attached to a cysteine backbone. Its chemical formula is , and it has a molecular weight of 225.141 g/mol. This compound is classified as an experimental drug and is of significant interest in various scientific fields, including chemistry, biology, and medicine. It serves as a model compound for studying arsenic chemistry and its interactions with biological systems.
S-(Dimethylarsenic)Cysteine is derived from the alkylation of cysteine-containing peptides using dimethylarsenic compounds. It falls under the category of organoarsenic compounds and is often studied for its potential therapeutic applications and its role in the metabolism of arsenic. The compound has been documented in various databases, including DrugBank (ID: DB03963) and PubChem (ID: 17753880) .
The synthesis of S-(Dimethylarsenic)Cysteine typically involves the alkylation of cysteine-containing peptides. A notable method employs thianthenium salts as an alkyl source in a continuous flow reactor, which allows for selective alkylation under mild conditions without the need for light or metal catalysts .
The molecular structure of S-(Dimethylarsenic)Cysteine features a cysteine backbone with a dimethylarsenic group attached via a sulfur atom. The isomeric SMILES representation is C[As](C)SC[C@@H](C(=O)O)N
, indicating the specific arrangement of atoms.
S-(Dimethylarsenic)Cysteine can undergo several chemical reactions, including:
The mechanism of action for S-(Dimethylarsenic)Cysteine primarily involves its interaction with proteins and enzymes through binding to thiol groups. This interaction can alter protein function and may influence redox reactions within cellular processes. The compound's ability to participate in these biochemical pathways makes it a subject of interest for understanding arsenic metabolism .
Relevant data regarding its physicochemical properties are essential for predicting its behavior in various applications .
S-(Dimethylarsenic)Cysteine has several scientific applications:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3